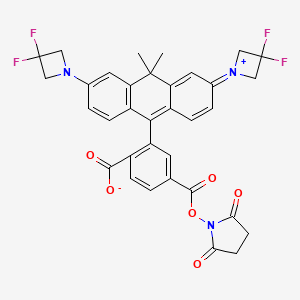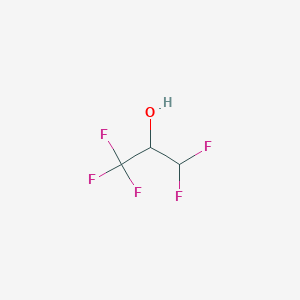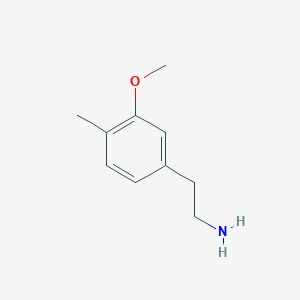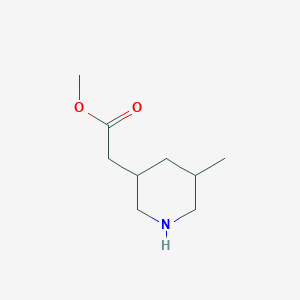
Dimethyl 3-fluorophthalate
説明
Dimethyl 3-fluorophthalate, also known as 3-Fluoro dimethyl phthalate (FDMP), is a fluorinated phthalic acid derivative. It has a molecular formula of C10H9FO4 and a molecular weight of 212.17 g/mol .
Molecular Structure Analysis
The molecular structure of Dimethyl 3-fluorophthalate consists of a phthalate backbone with two ester functional groups and a fluorine atom attached to the third carbon of the backbone .科学的研究の応用
Pharmaceutical Synthesis
Dimethyl 3-fluorophthalate serves as a valuable building block in pharmaceutical research. Researchers utilize it to synthesize various bioactive compounds, including potential drug candidates. Its fluorine substitution enhances the pharmacological properties of resulting molecules, such as improved bioavailability and metabolic stability .
Organic Material Characterization
In materials science, Dimethyl 3-fluorophthalate finds application in the characterization of organic materials. Researchers use it as a probe or precursor to study the behavior of polymers, resins, and other organic substances. Its unique fluorinated moiety allows for precise tracking and analysis in complex matrices .
Fluorescent Probes and Sensors
The fluorine atom in Dimethyl 3-fluorophthalate imparts fluorescence properties. Scientists exploit this feature to create fluorescent probes and sensors. These molecules can selectively bind to specific biological targets (e.g., proteins, nucleic acids) and emit detectable signals. Applications range from cellular imaging to drug delivery systems .
Agrochemicals and Pesticides
Dimethyl 3-fluorophthalate contributes to the development of agrochemicals and pesticides. Researchers modify its structure to design novel insecticides, herbicides, and fungicides. The fluorine substitution enhances the compound’s efficacy and environmental safety .
Photophysical Studies
Researchers use Dimethyl 3-fluorophthalate as a model compound for photophysical studies. By investigating its absorption and emission spectra, quantum yields, and excited-state dynamics, scientists gain insights into fundamental photochemical processes. These findings inform the design of luminescent materials and optoelectronic devices .
Plastic Leaching Studies
Dimethyl 3-fluorophthalate is relevant in environmental research. It is one of the phthalate derivatives found in plastic materials. Scientists study its leaching potential from different plastic articles, assessing its impact on human health and the environment. Understanding phthalate migration helps improve plastic safety and regulation .
将来の方向性
While specific future directions for research on Dimethyl 3-fluorophthalate are not mentioned in the literature, there is a general interest in the development of new natural products as alternatives to chemical repellents . Additionally, understanding the environmental fate and human exposure to phthalates is a significant area of ongoing research .
作用機序
Target of Action
Dimethyl 3-fluorophthalate, similar to other phthalates, is known to interact with various targets in the body. Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Mode of Action
The mode of action of Dimethyl 3-fluorophthalate involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
Phthalates, including Dimethyl 3-fluorophthalate, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
After oral ingestion, a great part of Dimethyl 3-fluorophthalate is rapidly metabolized by esterase in the gastrointestinal tract into its primary, active metabolite . The pharmacokinetic parameters of this metabolite include maximum observed concentration, time to reach maximum observed concentration, apparent half-life of the drug in plasma, and area under the plasma concentration–time curve .
Result of Action
CD8 + T-cells are the most profoundly affected, but reduction also occurs in the CD4 + population, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets, creating a bias toward more anti-inflammatory Th2 and regulatory subsets .
Action Environment
The action of Dimethyl 3-fluorophthalate can be influenced by environmental factors. For instance, a novel ferrate(VI)/titanium dioxide/ultraviolet [Fe(VI)/TiO2/UV] system was successfully established for the photocatalytic oxidation of dimethyl phthalate . This system demonstrated a higher removal efficiency of the compound than the conventional TiO2/UV and Fe(VI) alone systems .
特性
IUPAC Name |
dimethyl 3-fluorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGPELMANYOUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518130 | |
| Record name | Dimethyl 3-fluorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-fluorophthalate | |
CAS RN |
183448-41-1 | |
| Record name | Dimethyl 3-fluorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3048765.png)
![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)




![(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B3048774.png)






![1,2-Benzenediol, 4-[2-(methylamino)ethyl]-, hydrobromide (1:1)](/img/structure/B3048788.png)